4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
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Overview
Description
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,4-dimethylphenyl group and a 4-methoxyphenyl group attached to a 4-oxobutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethylphenyl)-N-(4-hydroxyphenyl)-4-oxobutanamide
- 4-(3,4-dimethylphenyl)-N-(4-chlorophenyl)-4-oxobutanamide
- 4-(3,4-dimethylphenyl)-N-(4-nitrophenyl)-4-oxobutanamide
Uniqueness
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide is unique due to the presence of both 3,4-dimethylphenyl and 4-methoxyphenyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-4-5-15(12-14(13)2)18(21)10-11-19(22)20-16-6-8-17(23-3)9-7-16/h4-9,12H,10-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZLJDAZHORDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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